3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(3-methylphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(3-methylphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14955180
InChI: InChI=1S/C22H19N3O4S2/c1-14-6-5-7-15(12-14)29-19-16(20(26)24-9-4-3-8-18(24)23-19)13-17-21(27)25(10-11-28-2)22(30)31-17/h3-9,12-13H,10-11H2,1-2H3/b17-13-
SMILES:
Molecular Formula: C22H19N3O4S2
Molecular Weight: 453.5 g/mol

3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(3-methylphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one

CAS No.:

Cat. No.: VC14955180

Molecular Formula: C22H19N3O4S2

Molecular Weight: 453.5 g/mol

* For research use only. Not for human or veterinary use.

3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(3-methylphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one -

Specification

Molecular Formula C22H19N3O4S2
Molecular Weight 453.5 g/mol
IUPAC Name (5Z)-3-(2-methoxyethyl)-5-[[2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C22H19N3O4S2/c1-14-6-5-7-15(12-14)29-19-16(20(26)24-9-4-3-8-18(24)23-19)13-17-21(27)25(10-11-28-2)22(30)31-17/h3-9,12-13H,10-11H2,1-2H3/b17-13-
Standard InChI Key BGPGICLOAUVAKD-LGMDPLHJSA-N
Isomeric SMILES CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCOC
Canonical SMILES CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCOC

Introduction

The compound 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(3-methylphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic organic molecule that belongs to a class of compounds with potential therapeutic applications. Its structure combines a pyrido[1,2-a]pyrimidinone core with a thiazolidinone moiety, which is known for its bioactivity in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multistep reactions combining:

  • A pyrido[1,2-a]pyrimidinone precursor.

  • A thiazolidinone derivative.

  • A coupling reaction to introduce the methoxyethyl and methylphenoxy substituents.

The reaction conditions often require:

  • Solvents like dimethylformamide (DMF).

  • Catalysts such as potassium carbonate or sodium hydride.

  • Refluxing temperatures for optimal yield.

Biological Activity

This compound is hypothesized to exhibit diverse biological activities due to its structural features:

  • Anti-inflammatory Potential: The thiazolidinone moiety has been associated with inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

  • Antimicrobial Properties: The sulfur-containing thiazolidinone ring can disrupt microbial enzymes.

  • Anticancer Activity: The pyrido[1,2-a]pyrimidinone scaffold is known to interact with DNA or protein kinases.

Applications in Medicinal Chemistry

Therapeutic Potential:
The compound's unique structure makes it a candidate for:

  • Enzyme Inhibition Studies: Its heteroatoms can coordinate with active site residues in enzymes.

  • Drug Development: The combination of hydrophobic and hydrophilic groups suggests good pharmacokinetic properties.

In Silico Studies:
Molecular docking simulations have shown strong binding affinities to targets such as:

  • Kinases involved in cancer progression.

  • Enzymes implicated in inflammatory pathways.

Research Findings

Recent studies on related compounds have demonstrated:

  • High Affinity for Protein Kinases: Pyrido[1,2-a]pyrimidinones are potent inhibitors of ATP-binding sites in kinases.

  • Antioxidant Activity: The presence of electron-donating groups enhances radical scavenging ability.

  • Selective Toxicity: Thiazolidinones show selective cytotoxicity against cancer cells over normal cells.

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